4-(2-Bromopropyl)pyridine hydrobromide
Overview
Description
4-(2-Bromopropyl)pyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a pyridine derivative where a bromopropyl group is attached to the fourth position of the pyridine ring. This compound is widely recognized for its applications in various scientific research fields and industrial processes.
Mechanism of Action
Target of Action
Brominated compounds are generally known to interact with various biological targets, often acting as intermediates in organic synthesis .
Mode of Action
4-(2-Bromopropyl)pyridine hydrobromide is a brominated compound and can participate in bromination reactions. For instance, it can be used as a brominating agent in the α-bromination reaction of carbonyl compounds . The bromination reaction is a significant topic in the field of organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .
Biochemical Pathways
Brominated compounds like this one are often used in the production of pharmaceuticals, pesticides, and other chemicals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 28099 , which may influence its pharmacokinetic properties. Generally, smaller molecules are more readily absorbed and distributed in the body.
Result of Action
As a brominating agent, it can contribute to the formation of brominated products, which can have various effects depending on the specific product formed .
Action Environment
The action of this compound can be influenced by various environmental factors, such as reaction time, reaction temperature, and dosage of the brominating agent . For instance, in the bromination of acetophenone derivatives, the reaction was found to be most efficient at 90℃ .
Biochemical Analysis
Biochemical Properties
4-(2-Bromopropyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, this compound can form covalent bonds with amino acids in proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, neurotoxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected . These findings highlight the importance of careful dosage selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidative metabolism to form reactive intermediates, which may further react with other cellular components. These metabolic reactions can influence the overall metabolic flux and levels of various metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)pyridine hydrobromide typically involves the bromination of 4-propylpyridine. The reaction is carried out using hydrobromic acid and bromine as the brominating agents. The reaction conditions often include a controlled temperature and the use of a solvent such as acetic acid to facilitate the reaction. The product is then purified through recrystallization to obtain the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopropyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromopropyl group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
4-(2-Bromopropyl)pyridine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropropyl)pyridine hydrobromide
- 4-(2-Iodopropyl)pyridine hydrobromide
- 4-(2-Fluoropropyl)pyridine hydrobromide
Uniqueness
4-(2-Bromopropyl)pyridine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological applications.
Properties
IUPAC Name |
4-(2-bromopropyl)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBPTMIAIQUFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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